3-(n-Pentylthio)benzoyl chloride
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Overview
Description
3-(n-Pentylthio)benzoyl chloride is an organic compound characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a pentylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Pentylthio)benzoyl chloride typically involves the reaction of 3-mercaptobenzoic acid with n-pentyl bromide in the presence of a base such as potassium carbonate to form 3-(n-Pentylthio)benzoic acid. This intermediate is then converted to the benzoyl chloride derivative using thionyl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(n-Pentylthio)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The pentylthio group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of amides, esters, and thioesters.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-(n-Pentylthio)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(n-Pentylthio)benzoyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the benzoyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating the synthesis of diverse chemical entities. The pentylthio group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Lacks the pentylthio group, making it less versatile in certain chemical reactions.
3-(n-Butylthio)benzoyl chloride: Similar structure but with a shorter alkyl chain, affecting its reactivity and solubility.
3-(n-Hexylthio)benzoyl chloride: Similar structure but with a longer alkyl chain, influencing its physical properties and reactivity.
Uniqueness
3-(n-Pentylthio)benzoyl chloride is unique due to the presence of the pentylthio group, which imparts distinct chemical properties such as increased hydrophobicity and the ability to undergo specific redox reactions. These features make it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
3-pentylsulfanylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOS/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYRDLZXZPFGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC(=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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